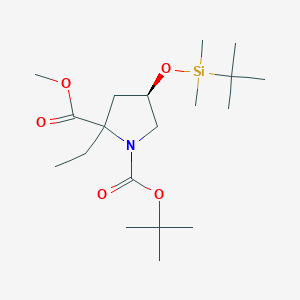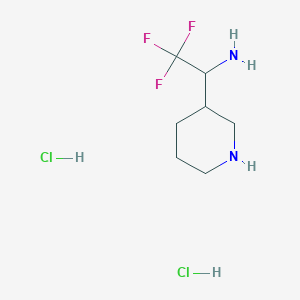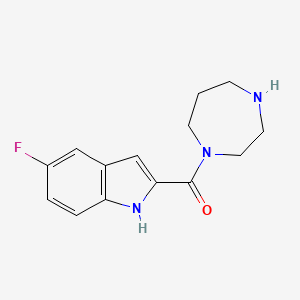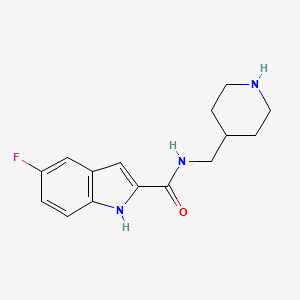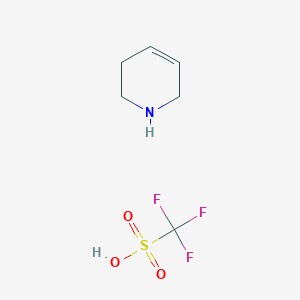
1,2,3,6-Tetrahydropyridine trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,6-Tetrahydropyridine trifluoromethanesulfonate is a chemical compound with significant interest in various scientific fields. It is a derivative of tetrahydropyridine, a heterocyclic compound, and is known for its unique chemical properties and reactivity. The compound is often used in organic synthesis and has applications in medicinal chemistry and material science.
Preparation Methods
The synthesis of 1,2,3,6-Tetrahydropyridine trifluoromethanesulfonate typically involves the reaction of 1,2,3,6-tetrahydropyridine with trifluoromethanesulfonic acid. This reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
1,2,3,6-Tetrahydropyridine trifluoromethanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into more saturated compounds.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. .
Scientific Research Applications
1,2,3,6-Tetrahydropyridine trifluoromethanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the preparation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1,2,3,6-Tetrahydropyridine trifluoromethanesulfonate involves its interaction with molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. Its effects are mediated through the formation of intermediate complexes and the subsequent transformation into final products .
Comparison with Similar Compounds
1,2,3,6-Tetrahydropyridine trifluoromethanesulfonate can be compared with other tetrahydropyridine derivatives, such as:
- 1,2,3,4-Tetrahydropyridine
- 2,3,4,5-Tetrahydropyridine These compounds share similar structural features but differ in their reactivity and applications. The presence of the trifluoromethanesulfonate group in this compound imparts unique chemical properties, making it distinct from other tetrahydropyridine derivatives .
Properties
IUPAC Name |
1,2,3,6-tetrahydropyridine;trifluoromethanesulfonic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N.CHF3O3S/c1-2-4-6-5-3-1;2-1(3,4)8(5,6)7/h1-2,6H,3-5H2;(H,5,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQYRGXFTWFTMGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1.C(F)(F)(F)S(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
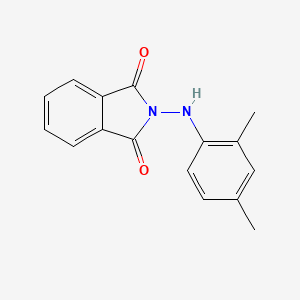
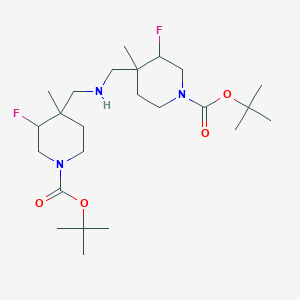
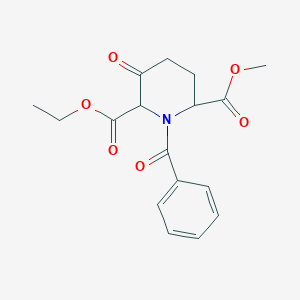
![7-(Hydroxymethyl)-2,4-dimethylbicyclo[3.3.1]nonan-3-one](/img/structure/B8024365.png)
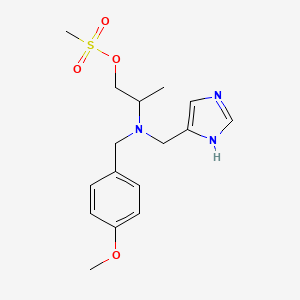
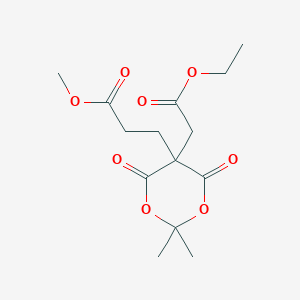
![Methyl 3-(((1H-benzo[d][1,2,3]triazol-1-yl)methyl)(benzyl)amino)propanoate](/img/structure/B8024375.png)
